molecular formula C17H16N2O B8459082 1-Benzyl-1H-indole-3-acetamide

1-Benzyl-1H-indole-3-acetamide

Cat. No.: B8459082
M. Wt: 264.32 g/mol
InChI Key: WIRROWWNGKNTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stereoselective Synthesis Methodologies for 1-Benzyl-1H-indole-3-acetamide Chirality (if applicable)

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis methodologies are not directly applicable to its preparation.

However, the principles of stereoselective synthesis would become highly relevant for the synthesis of derivatives of this compound that do contain chiral elements. For instance, if a chiral center were introduced at the α-position of the acetamide (B32628) side chain (i.e., 2-(1-benzyl-1H-indol-3-yl)propanamide) or on the benzyl (B1604629) group, an enantioselective approach would be required to produce a single enantiomer. Methodologies such as using chiral auxiliaries, asymmetric catalysis with chiral catalysts (e.g., chiral phosphoric acids or transition metal complexes), or enzymatic resolutions are standard strategies for achieving such enantioselectivity in related chemical systems. As of now, the literature does not focus on the stereoselective synthesis of chiral analogs of this specific compound.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(1-benzylindol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O/c18-17(20)10-14-12-19(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,10-11H2,(H2,18,20)

InChI Key

WIRROWWNGKNTAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)N

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 1 Benzyl 1h Indole 3 Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Benzyl-1H-indole-3-acetamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information for identifying the various protons in the this compound molecule. The spectrum would be characterized by chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration values corresponding to the number of protons.

Expected ¹H NMR Data: A detailed analysis would be expected to show distinct signals for the protons of the indole (B1671886) ring, the benzyl (B1604629) group, and the acetamide (B32628) side chain. For instance, the methylene (B1212753) protons of the benzyl group (N-CH₂-Ph) would likely appear as a singlet, while the protons on the indole and benzene (B151609) rings would generate a complex series of multiplets in the aromatic region of the spectrum. The protons of the acetamide's methylene group (-CH₂-C=O) and the amide protons (-NH₂) would also have characteristic chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Expected ¹³C NMR Data: The spectrum would display signals for all carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the acetamide group, typically found in the downfield region (around 170 ppm), and the various aromatic and aliphatic carbons of the indole and benzyl moieties. For example, data for the related compound 1-Benzyl-1H-indole-3-carbaldehyde shows carbon signals across a wide range, which provides a reference for the expected values for the target compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful methods for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish which protons are adjacent to each other in the molecular structure. It would be instrumental in assigning the signals of the aromatic protons on both the indole and benzyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as linking the benzyl group to the indole nitrogen and the acetamide group to the indole ring at the C3 position.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming that the synthesized compound has the correct atomic composition. The expected exact mass can be calculated from the molecular formula, C₁₇H₁₆N₂O.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines two powerful techniques: gas chromatography for separating components of a mixture and mass spectrometry for identifying them. For this compound, GC-MS would serve to assess the purity of the sample. A pure sample would ideally show a single peak in the gas chromatogram. The mass spectrum corresponding to this peak would then provide the molecular ion and a characteristic fragmentation pattern that could be used to confirm the compound's identity. While GC-MS data is available for the parent compound, indole-3-acetamide (B105759), specific data for the N-benzylated derivative is not readily accessible.

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) are indispensable tools for the confirmation of the molecular weight and structural elucidation of this compound. In a typical analysis, the compound is first separated from any impurities or reaction byproducts using a reverse-phase liquid chromatography system before being introduced into the mass spectrometer.

For LC separation, a C18 column is commonly employed with a gradient elution system. unipd.itacs.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency. nih.gov The gradient would typically start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute the compound from the column. unipd.it

Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. unipd.it Given its molecular formula, C₁₈H₁₈N₂O, the expected monoisotopic mass is 278.1419 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy, often within a few parts per million (ppm). nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. The protonated molecular ion ([M+H]⁺ at m/z 279.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides key structural insights. The most prominent fragmentation is anticipated to be the cleavage of the N-benzyl bond, resulting in a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. scirp.orgresearchgate.net Another significant fragmentation pathway involves the loss of the acetamide side chain, leading to the formation of a 1-benzyl-1H-indolyl cation. General indole fragmentation patterns, such as the loss of HCN from the indole ring, may also be observed. scirp.org

Table 1: Predicted LC-MS/HRMS Data for this compound

Ion Predicted m/z (Monoisotopic) Description
[M+H]⁺ 279.1492 Protonated molecular ion
[M+Na]⁺ 301.1311 Sodium adduct
[C₁₁H₁₀N]⁺ 156.0808 Fragment from loss of acetamide side chain (CH₃CONH₂)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The primary amide group is a key feature. It is expected to show a strong C=O (Amide I) stretching vibration typically in the range of 1650-1680 cm⁻¹. vulcanchem.comrsisinternational.org The N-H stretching vibrations of the primary amide are also prominent, appearing as a pair of bands in the 3100-3500 cm⁻¹ region. The N-H bending (Amide II) vibration usually occurs around 1600-1640 cm⁻¹.

The aromatic rings (the indole system and the benzyl group) give rise to several characteristic peaks. The C-H stretching vibrations of the aromatic protons are typically observed just above 3000 cm⁻¹. rsisinternational.org The C=C stretching vibrations within the rings appear in the 1450-1600 cm⁻¹ region. researchgate.netrsisinternational.org The presence of the benzyl group is further confirmed by the aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge, which are expected in the 2850-2960 cm⁻¹ range. researchgate.netrsisinternational.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment Vibration Type
~3350 & ~3180 Medium-Strong Amide (R-CONH₂) N-H Stretch
~3080-3030 Medium-Weak Aromatic C-H C-H Stretch
~2930 Medium-Weak Methylene (-CH₂-) C-H Stretch
~1660 Strong Amide C=O C=O Stretch (Amide I)
~1580 Medium Amide N-H N-H Bend (Amide II)
~1540-1450 Medium-Strong Aromatic C=C C=C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The spectrum is dominated by the chromophore of the indole nucleus, which is influenced by the N-benzyl substituent.

Indole and its derivatives typically exhibit two main absorption bands in the UV region, originating from π→π* transitions. nih.govcore.ac.uk These are often referred to as the ¹Lₐ and ¹Lₑ bands. The ¹Lₐ band is generally more intense and appears at a shorter wavelength, while the ¹Lₑ band, which often shows fine vibrational structure in non-polar solvents, appears at longer wavelengths. nih.gov

For the parent compound, indole-3-acetamide, a maximum absorbance (λmax) is reported at 220 nm. caymanchem.com For this compound, the N-benzylation is expected to cause a slight bathochromic (red) shift in these transitions compared to the unsubstituted indole. The spectrum is predicted to show a strong absorption peak around 220-230 nm and another significant, broader absorption band centered around 280-290 nm. vulcanchem.com The latter band is characteristic of the indole π→π* transition. The analysis is typically performed using a solvent like methanol or ethanol. core.ac.uk

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Solvent Corresponding Electronic Transition
~225 Methanol/Ethanol π→π* (¹Lₐ band)

Chromatographic Purification and Analytical Techniques

Column chromatography is the standard method for the purification of this compound from crude reaction mixtures. redalyc.org This technique separates compounds based on their differential adsorption to a stationary phase.

For this compound, silica (B1680970) gel (230-400 mesh) is the most common stationary phase. google.com The separation is achieved by eluting the column with a mobile phase of appropriate polarity. A common solvent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). researchgate.netgoogle.com Purification is typically performed using a gradient elution, starting with a low concentration of ethyl acetate in hexane and gradually increasing the polarity to first elute non-polar impurities, followed by the target compound. thieme-connect.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the pure product. google.com

Table 4: Typical Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., starting from 10:1 to 1:1)
Elution Mode Gradient or Isocratic

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of this compound and for its separation on an analytical or preparative scale. nih.gov The most common mode for this type of molecule is reverse-phase HPLC. acs.org

In a typical setup, a C18-bonded silica column is used as the stationary phase. unipd.it The mobile phase generally consists of a mixture of acetonitrile and water, often with a modifier like formic acid (0.1%) or phosphoric acid to ensure good peak symmetry and reproducibility. nih.govsielc.com Purity analysis is performed by injecting a solution of the compound and monitoring the eluent with a UV detector, typically set at one of the compound's absorption maxima (e.g., ~280 nm). A single, sharp peak in the chromatogram is indicative of a high-purity sample. nih.govunito.it The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 5: Typical HPLC Parameters for Purity Analysis

Parameter Description
Column Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Gradient (e.g., 10% to 95% Acetonitrile over 15 minutes)
Flow Rate ~1.0 mL/min
Detection UV at ~280 nm or Diode Array Detector (DAD)

Structure Activity Relationship Sar Studies of 1 Benzyl 1h Indole 3 Acetamide Analogues

Systematic Modification of the Indole (B1671886) Ring System in 1-Benzyl-1H-indole-3-acetamide

The indole nucleus serves as a crucial pharmacophore in many biologically active compounds. nih.gov Alterations to this bicyclic heteroaromatic system, including substitutions at the N1-position, on the carbocyclic ring, and at the C2 and C3 positions, are fundamental to SAR studies.

The substituent at the N1-position of the indole ring plays a pivotal role in determining the biological activity of many indole derivatives. Research into antiplatelet agents has underscored the significance of N-benzylation for optimal activity. nih.gov In a study of indole derivatives, compounds lacking a substituent at the N1-position were found to be significantly less potent or completely inactive compared to their N-benzylated counterparts. nih.gov This highlights the N1-benzyl group as a key pharmacophoric feature, likely contributing to favorable binding interactions with the target receptor. nih.gov Further studies on different classes of indole derivatives have also shown that the presence of a benzyl (B1604629) group at the indole nitrogen can lead to compounds with prominent biological activity. researchgate.net The acidity of the indole N-H proton is reduced upon substitution, which can facilitate different interactions and potentially improve pharmacokinetic properties. researchgate.net

Modification of the benzenoid portion of the indole ring (positions C4, C5, C6, and C7) is a common strategy to fine-tune the electronic and lipophilic properties of the molecule. In the development of HIV-1 capsid binders, the introduction of a bromine atom at the C5-position of the indole ring was explored. mdpi.com For instance, the compound (S)-2-(2-(2-(5-bromo-1H-indol-3-yl)-N-(4-fluorobenzyl)acetamido)acetamido)-3-(3,5-difluorophenyl)-N-(4-methoxyphenyl)-N-methylpropanamide demonstrated anti-HIV-1 activity. mdpi.com

In a different context, the study of bis-indole compounds as HIV-1 fusion inhibitors provided insights into the importance of the linkage points on the aromatic ring. While not a simple substitution, comparing the activity of compounds linked at different positions (e.g., 5-5', 5-6', 6-5', and 6-6') revealed that the point of attachment significantly impacts binding affinity and antiviral activity. nih.gov This suggests that the steric bulk and vector of substituents at these positions are critical for proper orientation within the target's binding site.

The C2 and C3 positions of the pyrrole (B145914) moiety of the indole ring are highly reactive and represent key sites for chemical modification. C2, C3-disubstituted indoles are prevalent motifs in a wide range of bioactive molecules. researchgate.net

The C3 position is particularly important as it is the point of attachment for the acetamide (B32628) side chain in the parent compound. The development of methods for the direct C3-alkylation or C3-benzylation of indoles is an active area of research, enabling the synthesis of diverse analogues with newly formed quaternary centers at this position. nih.govnih.gov Starting from 1-benzyl-3-bromoacetyl indole, various heterocyclic systems have been synthesized, demonstrating that the C3-acetyl group is a versatile handle for creating complex derivatives with potential antimicrobial and anticancer activities. nih.gov

Substitution at the C2 position also has a profound impact on activity. In a series of anti-HIV-1 compounds, the introduction of a methyl group at the C2-position of the indole was a feature of the synthesized analogues. mdpi.com Direct oxidative coupling of C2-substituted indoles is a reported strategy to access novel C2, C3-disubstituted scaffolds for drug discovery. researchgate.net

Modulation of the Acetamide Side Chain

The acetamide side chain at the C3-position offers multiple points for modification, including the N-substituted benzyl group and the amide linker itself. These changes can alter the compound's polarity, hydrogen bonding capacity, and steric profile.

The benzyl group attached to the acetamide nitrogen is a critical component for interaction with biological targets. SAR studies on related indole-3-acetamides as α-amylase inhibitors, while lacking the N1-benzyl group, provide valuable insights into the effects of substitution on this phenyl ring. nih.gov An unsubstituted phenyl ring conferred moderate activity, which could be significantly improved with specific substitutions. nih.gov

The position and nature of the substituent are crucial. For example, a methoxy (B1213986) group at the para-position resulted in superior activity compared to methyl-substituted derivatives. nih.gov Halogen substitution also modulated activity, with a bromo group at the para-position being slightly more active than at the meta-position. nih.gov In a different series of anti-HIV agents, an N-(4-fluorobenzyl) group was incorporated into the active compounds. mdpi.com These findings suggest that the electronic properties and steric bulk of substituents on the N-benzyl ring are key determinants of potency.

Base CompoundSubstituent on N-Phenyl RingTargetActivity (IC₅₀)Reference
2-(1H-Indol-3-yl)-N-phenylacetamideUnsubstitutedα-amylase2.6 ± 0.09 µM nih.gov
2-(1H-Indol-3-yl)-N-phenylacetamidep-Methoxyα-amylase2.15 ± 0.1 µM nih.gov
2-(1H-Indol-3-yl)-N-phenylacetamidep-Bromoα-amylase2.1 ± 0.1 µM nih.gov
2-(1H-Indol-3-yl)-N-phenylacetamidem-Bromoα-amylase2.27 ± 0.04 µM nih.gov

Note: The data in this table is from studies on 2-(1H-indol-3-yl)-N-phenylacetamide analogues, which provide insight into the potential effects of substitution on the N-benzyl group of this compound.

The synthesis of 1-benzyl-3-aryl-2-thiohydantoin derivatives as agents against Trypanosoma brucei demonstrates a significant alteration of the acetamide side chain. nih.gov The thiohydantoin ring incorporates a thioamide within a cyclic structure, and these compounds showed potent activity, which was heavily influenced by substitutions on the N1-benzyl group and the C3-aryl moiety. nih.gov

Another variation involves the introduction of an additional carbonyl group, creating an oxo-acetamide structure. The compound N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetamide is an example of such a modification, where an oxo group is present at the C2 position of the indole ring, adjacent to the C3-acetamide substituent. sigmaaldrich.com Furthermore, replacing the acetamide linker with a simple carbonyl, as seen in 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles, creates a ketone linker to a piperazine (B1678402) ring, leading to a different class of compounds with potential D4 dopaminergic activity. researchgate.net These examples show that the acetamide linker is a versatile component that can be substantially modified to explore new chemical space and target different biological systems.

Influence of Bridging Linkers and Heterocyclic Fusions on Biological Activity

The structural framework of this compound offers multiple points for modification. Research into related indole-based compounds has demonstrated that alterations to the linker between the indole core and peripheral functionalities, as well as the fusion of additional heterocyclic rings, can profoundly impact biological activity.

The fusion of heterocyclic rings to the indole core represents another key strategy for modulating activity. In a study involving 1-benzyl-indole derivatives, the introduction of a quinoxaline (B1680401) ring system starting from 1-benzyl-3-bromoacetyl indole led to compounds with significant antimicrobial and anticancer properties. nih.gov For example, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline (a derivative where the acetamide is part of a larger heterocyclic system) demonstrated potent efficacy against ovarian cancer xenografts, achieving 100% tumor growth suppression in nude mice. nih.govresearchgate.net This suggests that the fusion of a quinoxaline moiety can confer potent cytotoxic activity.

Furthermore, different substitutions on the fused quinoxaline ring fine-tuned the biological activity spectrum. The 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were identified as having the most potent antimicrobial activity against P. aeruginosa, B. cereus, and S. aureus. nih.govresearchgate.net In contrast, the 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were most effective against C. albicans. nih.govresearchgate.net These findings underscore the significant influence that heterocyclic fusions and their subsequent substitutions have on the biological profile of 1-benzyl-indole derivatives.

Table 1: Influence of Heterocyclic Fusion on the Biological Activity of 1-Benzyl-Indole Derivatives This table is generated based on findings from related 1-benzyl-indole derivative studies.

Compound Class Modification Observed Biological Activity Reference
Quinoxaline-fused 1-benzyl-indoles Fusion of a quinoxaline ring Antimicrobial and anticancer activities nih.gov, researchgate.net
2-Chloro-3-(1-benzylindol-3-yl)quinoxaline Chloro substitution on the quinoxaline ring Potent anti-ovarian cancer activity and antifungal activity against C. albicans nih.gov, researchgate.net
3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones Oxo substitution on the quinoxaline ring Potent antimicrobial activity against P. aeruginosa, B. cereus, and S. aureus nih.gov, researchgate.net
2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines Substituted piperazinyl group on the quinoxaline ring Potent antimicrobial activity against P. aeruginosa, B. cereus, and S. aureus nih.gov, researchgate.net

Ligand Efficiency and Physicochemical Property Relationships in SAR

The principles of ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are central to modern medicinal chemistry, providing a framework for optimizing the 'drug-like' qualities of a compound series. researchgate.netcore.ac.uk LE is a measure of the binding energy per heavy atom, while LLE relates potency to lipophilicity. These metrics help guide the optimization process, aiming to increase potency without excessively increasing molecular size or lipophilicity, which can negatively impact pharmacokinetic and safety profiles. nih.gov

Table 2: Key Physicochemical and Ligand Efficiency Metrics in SAR This table outlines the definitions and importance of key metrics used in SAR studies.

Metric Formula Significance in SAR Reference
Ligand Efficiency (LE) pIC₅₀ / Number of Heavy Atoms Measures the binding efficiency per atom, guiding the addition of functionality that contributes significantly to binding. nih.gov, core.ac.uk
Lipophilic Ligand Efficiency (LLE) pIC₅₀ - cLogP Balances potency with lipophilicity, helping to avoid compounds with high attrition risk due to poor ADME properties. researchgate.net, nih.gov
Polar Surface Area (PSA) Sum of surface areas of polar atoms Influences membrane permeability and solubility. researchgate.net
Calculated LogP (cLogP) Log of the octanol-water partition coefficient A measure of lipophilicity, which impacts solubility, absorption, and metabolism. researchgate.net

The strategic modification of this compound analogues, guided by an understanding of how structural changes influence biological activity and by the judicious application of ligand efficiency principles, holds significant promise for the development of novel therapeutic agents.

Molecular Mechanisms of Action and Biological Targets of 1 Benzyl 1h Indole 3 Acetamide

Enzyme Inhibition and Modulation Studies

RNA-dependent RNA Polymerase (RdRp) Inhibition Pathways

No specific studies detailing the inhibitory pathways of 1-Benzyl-1H-indole-3-acetamide on RNA-dependent RNA Polymerase (RdRp) have been identified in the current body of scientific literature. Research has been conducted on structurally related compounds, such as 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, which have been identified as inhibitors of SARS-CoV-2 RdRp. smolecule.comtandfonline.comnih.gov However, these findings cannot be directly extrapolated to this compound as the thioether linkage at the 2-position of the indole (B1671886) ring represents a significant structural difference.

Data Table: RdRp Inhibition by this compound

Parameter Value Source
IC₅₀ Data not available N/A

Alpha-Amylase Inhibition Mechanisms

There are no specific research findings available on the alpha-amylase inhibitory activity of this compound. Studies on a series of indole-3-acetamides have shown that this class of compounds can exhibit good to moderate inhibition against the α-amylase enzyme, with IC₅₀ values for some derivatives ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. researchgate.netnih.gov However, the specific inhibitory potential and mechanism for the 1-benzyl derivative have not been reported.

Data Table: α-Amylase Inhibition by this compound

Parameter Value Source
IC₅₀ Data not available N/A

Acetylcholinesterase (AChE) Inhibition and Selectivity

A review of existing literature indicates a lack of studies focused on the acetylcholinesterase (AChE) inhibitory properties and selectivity of this compound. While other indole derivatives, including various carboxamides and those coupled with piperidine (B6355638) moieties, have been investigated as potential AChE inhibitors for conditions like Alzheimer's disease, specific data for this compound is not available. nih.govfrontiersin.orgresearchgate.net

Data Table: AChE Inhibition by this compound

Target IC₅₀ / Selectivity Source
Acetylcholinesterase (AChE) Data not available N/A

Kinase and Other Enzyme System Interaction Profiling

Specific interaction profiling of this compound against kinases or other broad enzyme systems is not documented in the available scientific literature. Related indole structures, such as 1-benzyl-indole-3-carbinol and isatin (B1672199) derivatives, have been shown to interact with signaling pathways involving kinases, for example, by inhibiting Wnt/β-catenin signaling. tandfonline.commdpi.com However, this does not provide direct evidence for the activity of this compound.

Data Table: Kinase Interaction Profile for this compound

Kinase Target % Inhibition / IC₅₀ Source

Hyaluronidase (B3051955) Activity Modulation (Inhibition and Activation)

Direct studies on the modulation of hyaluronidase activity by this compound are absent from the literature. However, research on the broader class of indole acetamides has shown a surprising pH-dependent dual activity. While indole carboxamides were found to inhibit bovine testes hyaluronidase at neutral pH, related indole acetamides were found to activate the enzyme at an acidic pH of 3.5. tandfonline.comnih.gov For instance, N-(4,6-Dimethylpyridin-2-yl)-(1-benzylindole-3-yl) acetamide (B32628), a structurally similar compound, was able to bind to hyaluronic acid at acidic pH, leading to a structural change in the substrate that makes it more accessible to the enzyme. tandfonline.com It is plausible that this compound could exhibit similar pH-dependent modulatory effects, but specific experimental verification is required.

Data Table: Hyaluronidase Modulation by this compound

Condition Activity Fold-Change / IC₅₀ Source
pH 7.0 Data not available Data not available N/A

Receptor Binding and Ligand Activity

Following a comprehensive review of scientific literature and chemical databases, specific binding affinity and ligand activity data for this compound on the progesterone (B1679170), epidermal growth factor, and dopamine (B1211576) D4 receptors were not available in the public domain.

Progesterone Receptor (PR) Binding Affinities

Quantitative data from receptor binding assays detailing the affinity (such as Kᵢ or IC₅₀ values) of this compound for the progesterone receptor are not documented in peer-reviewed literature.

Epidermal Growth Factor Receptor (EGFR) Interaction Profiles

There is no specific information available concerning the interaction profile or inhibitory activity of this compound against the Epidermal Growth Factor Receptor (EGFR). While various indole derivatives have been investigated as EGFR inhibitors, data for this particular compound is not present in the reviewed sources.

Dopamine Receptor (D4) Ligand Binding Characteristics

The characteristics of this compound as a ligand for the Dopamine D4 receptor have not been reported. Searches for binding constants or functional assay data did not yield any specific results for this compound.

GABA-A Receptor Interactions (if applicable to specific derivatives)

No studies documenting the interaction of this compound or its specific derivatives with the GABA-A receptor were identified. Therefore, its activity as a modulator of this receptor is currently unknown.

Cellular Pathway Modulation and Biological Processes

Anti-proliferative Effects in Cancer Cell Line Models

While the broader class of indole-based compounds has been a subject of interest in oncology research, specific data on the anti-proliferative effects of this compound in cancer cell line models is not available in the published scientific literature. Consequently, data tables detailing its potency (e.g., GI₅₀ or IC₅₀ values) across different cancer cell lines cannot be provided. Research on closely related indole carboxamide derivatives has shown anti-proliferative activity, but specific findings for the acetamide title compound are absent.

Inhibition of Lipid Peroxidation and Superoxide (B77818) Anion Formation Pathways

Direct experimental studies on the inhibition of lipid peroxidation and superoxide anion formation specifically by this compound are not extensively documented in publicly available literature. However, the activity of the core indole-3-acetic acid (IAA) structure provides insights. IAA has been shown to mitigate the generation of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Its protective mechanism involves not only the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) but also the direct neutralization of free radicals. nih.gov

Conversely, under certain enzymatic conditions, indole-3-acetic acid and its derivatives can paradoxically enhance lipid peroxidation. In the presence of a haem peroxidase and hydrogen peroxide, these compounds were found to accelerate liposome (B1194612) peroxidation significantly. nih.gov This pro-oxidant effect is attributed to the formation of peroxyl radicals following the enzymatic oxidation of the indole derivatives. nih.gov The efficiency of this enhancement is linked to the electron density of the indole molecule, suggesting that substituents on the indole ring play a critical role. nih.gov The N-benzyl group in this compound would alter this electron density, but its precise effect on these specific pathways remains to be experimentally determined.

Antihyperglycemic Potential and Associated Mechanisms

The potential for indole derivatives to act as antihyperglycemic agents is an active area of research. One primary mechanism explored is the inhibition of digestive enzymes like α-amylase, which breaks down complex carbohydrates into glucose. nih.gov While this compound has not been specifically tested, a series of structurally related N-aryl-indole-3-acetamides (where various substituted phenyl groups are attached to the acetamide nitrogen instead of a benzyl (B1604629) group on the indole nitrogen) have demonstrated notable in vitro inhibitory activity against α-amylase. nih.govresearchgate.net

These studies found that various indole-3-acetamide (B105759) derivatives displayed good to moderate inhibition of α-amylase, with IC₅₀ values in the low micromolar range. nih.govnih.gov For instance, certain halogenated N-phenyl-indole-3-acetamides were identified as potent inhibitors. nih.gov Molecular docking simulations suggest that these compounds bind within the active site of the α-amylase enzyme, with the indole moiety forming key hydrogen bonds and aromatic interactions with residues such as Asp300, Leu165, and His201. nih.gov This indicates that the indole-3-acetamide scaffold is a promising pharmacophore for developing α-amylase inhibitors. The influence of the 1-benzyl substitution on this activity is a subject for future investigation.

Table 1: In Vitro α-Amylase Inhibitory Activity of Selected N-Aryl-Indole-3-Acetamide Analogs Note: The following data is for N-aryl-indole-3-acetamides, which are structural analogs of this compound. The substitution is on the acetamide nitrogen, not the indole nitrogen.

Compound (Substituent on Acetamide Nitrogen) IC₅₀ (µM) vs. α-Amylase Standard (Acarbose) IC₅₀ (µM)
N-(4-chlorophenyl) 1.15 ± 0.15 0.92 ± 0.40
N-(2,4-dichlorophenyl) 1.09 ± 0.11 0.92 ± 0.40
N-(4-bromophenyl) 1.21 ± 0.14 0.92 ± 0.40
N-(4-fluorophenyl) 1.41 ± 0.09 0.92 ± 0.40

Data sourced from Khan, I. et al. (2021). nih.gov

Antioxidant Activities and Radical Scavenging Mechanisms

The indole nucleus is recognized for its antioxidant properties, largely due to the ability of the nitrogen-containing ring to donate electrons and stabilize free radicals. nih.gov Studies on a range of indole-3-acetamide derivatives have confirmed their potential as antioxidant agents through various assays. nih.govnih.gov

Specifically, N-aryl-indole-3-acetamides have been evaluated for their ability to scavenge stable free radicals like 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov Many of these compounds demonstrated potent radical scavenging activity, with IC₅₀ values in the sub-micromolar to low micromolar range, indicating their capacity to effectively neutralize reactive oxygen species. nih.gov The antioxidant defense provided by these molecules is considered a valuable therapeutic strategy for conditions like diabetes, where oxidative stress contributes significantly to vascular complications. nih.gov The presence of the benzyl group at the N-1 position of the indole ring in this compound likely modulates its radical scavenging capacity, though specific data is not yet available.

Antiviral Mechanisms of Action

The broad antiviral potential of the indole scaffold has been noted, but specific research into the antiviral mechanisms of this compound is limited. nih.govnih.gov However, studies on closely related structures provide clues. A series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net These compounds inhibited viral RNA synthesis with IC₅₀ values comparable to the control drug remdesivir, suggesting that the N-benzyl-acetamide moiety, when appropriately linked to an indole core, can effectively target key viral enzymes. nih.gov

Other research has focused on different indole derivatives. For example, certain indole-2-carboxylates have shown inhibitory activity against Influenza A and Coxsackie B3 virus. nih.gov Additionally, developers of novel anti-HIV-1 agents have incorporated the indole and acetamide motifs into 1,3,4-oxadiazole (B1194373) structures, which were found to inhibit Tat-mediated viral transcription. researchgate.net These findings collectively suggest that the indole-acetamide framework is a versatile template for designing antiviral agents that can interfere with various stages of the viral life cycle, although the specific targets for this compound remain to be elucidated.

Antimicrobial Activities against Specific Pathogens

While many indole derivatives exhibit antimicrobial properties, the activity of this compound appears to be highly dependent on its specific structure. nih.govnih.gov A study on the closely related compound, N-benzyl-1H-indole-3-carboxamide (which lacks the methylene (B1212753) group between the indole ring and the carbonyl), found it to be inactive against a panel of common bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. rsisinternational.orgrsisinternational.org

In contrast, other 1-benzyl-indole derivatives show significant antimicrobial effects when the 3-position substituent is altered. For instance, 1-benzyl-indole derivatives incorporating a quinoxaline (B1680401) moiety at the 3-position were among the most active compounds tested against P. aeruginosa, Bacillus cereus, and S. aureus. nih.govresearchgate.net Similarly, a study on 2-(1-Benzyl-1H-indol-3-yl)-1H-benzo[d]imidazole showed it possessed antimicrobial activity. mdpi.com This suggests that while the 1-benzyl-indole core is a valid starting point for antimicrobial drug design, the acetamide group at the 3-position may not confer broad-spectrum activity without further modification.

Plant Growth Regulation (Auxin-Like) Mechanisms

In plant biology, indole-3-acetamide (IAM) is a well-known metabolic precursor to the primary plant hormone indole-3-acetic acid (IAA), or auxin. nih.govsemanticscholar.org Therefore, this compound is expected to have auxin-like regulatory effects. The conversion of IAM to IAA is a key step in a specific auxin biosynthesis pathway. semanticscholar.org

Investigation of Specific Molecular Targets and Protein Interactions

While direct protein interaction studies for this compound are not widely published, compelling evidence from a nearly identical analogue, 1-Benzyl-indole-3-carbinol (1-benzyl-I3C), points to specific, high-value molecular targets. This related compound, which differs only by a hydroxyl group instead of an acetamide, has been identified as a highly potent inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.govnih.gov

In melanoma cells, 1-benzyl-I3C was shown to disrupt Wnt signaling, leading to a decrease in β-catenin protein levels and a subsequent downregulation of the master regulator MITF-M. nih.gov The mechanism involves inhibiting the pathway at or upstream of the LRP6 co-receptor and disrupting the interaction of the transcription factor LEF-1 with the promoter of its target genes. nih.govnih.gov Further studies identified human neutrophil elastase as another direct protein target of 1-benzyl-I3C, where it acts as a non-competitive allosteric inhibitor. nih.gov

Other 1-benzyl-indole derivatives have been found to act as competitive antagonists at human nicotinic acetylcholine (B1216132) receptors (nAChRs), with a preference for the α7 subtype. rsc.org Molecular docking in these studies indicated that the substituted benzyl-indole core fits within the receptor's binding pocket. rsc.org These findings strongly suggest that this compound could engage in specific protein-protein interactions, with the Wnt/β-catenin pathway and cell surface receptors being plausible targets for future investigation.

Comprehensive Protein-Ligand Interaction Profiling

The interaction of 1-benzyl-indole derivatives with various protein targets has been explored through enzymatic assays and in silico molecular docking studies. These investigations reveal that the 1-benzyl-indole scaffold can serve as a versatile pharmacophore, with substitutions at the 3-position playing a crucial role in determining target specificity and potency.

For instance, a series of indole-3-acetamide derivatives have been synthesized and evaluated for their inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov Molecular docking studies of these compounds within the active site of α-amylase (PDB ID: 1HNY) have elucidated the key binding interactions that contribute to their inhibitory potential. nih.gov Although these derivatives lack the 1-benzyl substitution, the core indole-3-acetamide structure's interactions are informative.

Similarly, extensive research on 1-benzylindoles as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade, has identified potent derivatives with submicromolar activity. nih.govrsc.org These studies indicate that the 1-benzyl group often binds in a lipophilic pocket of the enzyme. nih.gov

Furthermore, 1-benzyl-indole based thiosemicarbazones have been identified as competitive inhibitors of tyrosinase, a copper-containing enzyme essential for melanin (B1238610) biosynthesis. nih.govrsc.org Docking studies of these compounds have provided a rationale for their inhibitory activity at a molecular level. nih.govrsc.org

The table below summarizes the protein-ligand interaction data for representative 1-benzyl-indole derivatives and related acetamides with their respective biological targets.

Compound Class/DerivativeTarget ProteinKey Interacting Residues (from docking studies)Interaction Types
Indole-3-acetamide Derivativesα-AmylaseAsp197, Glu233, Asp300Hydrogen bonding, Pi-Alkyl
1-Benzylindole DerivativesCytosolic Phospholipase A2α (cPLA2α)Not specifiedLipophilic interactions
1-Benzyl-indole based ThiosemicarbazonesTyrosinaseHis259, His263, Val283, Phe264Metal-coordination, Pi-Pi stacking, Hydrophobic interactions
N-benzyl-3-indole DerivativesS. aureus DNA Gyrase BAsp81, Ile86, Pro87Hydrogen bonding, Hydrophobic interactions
N-benzyl-3-indole DerivativesE. coli DNA Gyrase BAsp73, Ile78, Pro79Hydrogen bonding, Hydrophobic interactions

This table is generated based on data from studies on structurally related compounds and may not be fully representative of the interactions of this compound.

Molecular docking studies on new N-benzyl-3-indole derivatives have also shed light on their potential antimicrobial mechanism by targeting DNA gyrase B enzymes in both Staphylococcus aureus and Escherichia coli. The binding modes suggest that these compounds interact with key amino acid residues within the ATP-binding pocket, preventing cell division and leading to bacterial death. ekb.eg

Allosteric Binding Site Characterization

The characterization of allosteric binding sites for this compound has not been directly reported. However, evidence from studies on related compounds suggests that the 1-benzyl-indole scaffold is capable of allosteric modulation of protein function.

A notable example is the investigation of 1-benzyl-indole-3-carbinol, a structurally similar compound, as an inhibitor of human neutrophil elastase. This study demonstrated that the compound acts as a non-competitive, allosteric inhibitor. nih.gov In silico computational simulations identified a potential binding cluster on an external surface of the protease, distinct from the catalytic active site. nih.gov Disruption of this putative allosteric site by truncation of the C-terminal domain of elastase rendered the enzyme resistant to inhibition by the indole derivative, providing strong evidence for an allosteric mechanism. nih.gov

Furthermore, a series of 1-benzyl-3-ketoindole derivatives have been shown to act as allosteric modulators of the human A2B adenosine (B11128) receptor. nih.gov Depending on minor structural variations in the side chain, these compounds can act as either positive or negative modulators, enhancing or diminishing the receptor's response to its endogenous ligand. nih.gov This highlights the potential for the 1-benzyl-indole core to interact with allosteric sites on G-protein coupled receptors.

While these findings point to the possibility that this compound could engage in allosteric interactions, definitive characterization of such a binding site on any specific protein target requires further experimental validation through structural biology and detailed mechanistic studies.

Computational Chemistry and in Silico Approaches for 1 Benzyl 1h Indole 3 Acetamide Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict how a small molecule, such as 1-Benzyl-1H-indole-3-acetamide, would bind to a macromolecular target, typically a protein. This method is instrumental in structure-based drug design.

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible binding poses of the ligand within the protein's binding site, scoring each pose based on a defined scoring function. The output would be a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. The scoring function also provides an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction.

Hypothetical Molecular Docking Data for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (nM)
Protein Kinase A -8.5 150
Cyclooxygenase-2 (COX-2) -9.2 75

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available in the searched literature.

Post-docking analysis is crucial for understanding the nature of the predicted interaction between this compound and its target protein. This involves identifying the specific amino acid residues in the binding pocket that interact with the ligand. Key interactions typically include:

Hydrogen Bonds: These are crucial for specificity and affinity. The amide group and the indole (B1671886) nitrogen of this compound could act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The benzyl (B1604629) and indole rings are hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic rings of the ligand could stack with the aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan.

A detailed analysis would typically be presented in a table format, listing the interacting residues and the type of interaction.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics simulations provide a dynamic picture of the ligand-protein complex, allowing researchers to assess its stability and flexibility in a simulated biological environment (e.g., in water at a specific temperature and pressure).

The stability of the predicted binding pose from molecular docking can be validated through MD simulations. A simulation is run for a specific duration (e.g., 100 nanoseconds), and the trajectory of the ligand within the binding site is monitored. A stable complex would show the ligand remaining in the binding pocket with minimal deviation from its initial docked pose.

MD simulations can reveal how the protein and ligand adapt to each other upon binding. It can show conformational changes in the protein that may be necessary for its function or for accommodating the ligand. The flexibility of different parts of the protein and the ligand can also be analyzed.

To quantify the observations from MD simulations, several parameters are calculated:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD plot that plateaus indicates that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues or atoms of the ligand around their average positions. High RMSF values indicate flexible regions, while low values suggest stable regions.

Radius of Gyration (Rg): This is a measure of the compactness of the protein structure. A stable Rg value over time suggests that the protein is not undergoing major unfolding or conformational changes.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation data for this compound is not available in the searched literature.

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT methods are employed to solve the electronic structure of molecules, providing fundamental insights into their geometry, stability, and reactivity. For this compound, DFT calculations typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.net This optimized structure serves as the basis for subsequent calculations, including vibrational frequency analysis, which confirms that the structure is at a true energy minimum, and the computation of various electronic properties. researchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity and lower kinetic stability. niscpr.res.in For indole derivatives, DFT studies show that the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. nih.gov

Local reactivity can be further detailed using descriptors derived from DFT, such as Fukui functions. These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more granular view of reactivity than FMO analysis alone. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Indole Derivatives This table presents typical energy values for related indole structures as found in computational studies. Actual values for this compound would require specific calculation.

Molecular OrbitalEnergy (eV)Implication
HOMO-5.5 to -6.5Electron-donating capability
LUMO-1.0 to -2.0Electron-accepting capability
Energy Gap (ΔE)3.5 to 5.0Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other chemical species. chemrxiv.orgrsc.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these sites are typically associated with the oxygen atom of the carbonyl group and potentially the π-system of the indole ring.

Blue Regions : Represent areas of positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. These are often found around the hydrogen atoms of the amide (N-H) and the indole (N-H) groups.

Green/Yellow Regions : Correspond to areas of near-zero or neutral potential.

By analyzing the MEP surface, researchers can predict how the molecule will orient itself when approaching a biological receptor or another reactant, providing crucial insights into non-covalent interactions like hydrogen bonding. tandfonline.commdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of chemical bonds and lone pairs, which is more intuitive than the delocalized canonical molecular orbitals. For bioactive molecules like this compound, NBO analysis reveals key details about charge delocalization, hyperconjugation, and the strength of donor-acceptor interactions. nih.govresearchgate.net

A key output of NBO analysis is the second-order perturbation theory energy of interaction, E(2), between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital. These interactions are critical for the molecule's structural stability and can significantly influence its bioactive conformation and ability to interact with biological targets. nih.gov

Non-covalent interactions (NCIs) are dominant forces in biological systems, governing processes such as protein folding and ligand-receptor binding. NCI analysis is a computational technique used to visualize and characterize these weak interactions within a molecule or between molecules. chemtools.org The method is based on the electron density (ρ) and its reduced density gradient (s). nih.gov

A plot of s versus ρ reveals regions of non-covalent interactions as distinct spikes at low electron density. chemtools.org These interactions can then be mapped onto the molecular structure and color-coded to differentiate their nature: youtube.com

Blue surfaces : Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces : Represent weak, attractive van der Waals interactions.

Red surfaces : Signify repulsive interactions, such as steric clashes between atoms.

For this compound, NCI analysis can reveal intramolecular hydrogen bonds and van der Waals contacts between the benzyl group and the indole core, which stabilize the molecule's conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds and guide the design of more effective molecules. eurjchem.com

The development of a QSAR model for a class of compounds like indole-acetamides involves several steps. First, a dataset of molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. nih.govnih.gov For each molecule, a wide range of molecular descriptors are calculated, which can be classified as:

0D/1D Descriptors : Constitutional indices (e.g., molecular weight, atom counts).

2D Descriptors : Topological indices that describe molecular connectivity.

3D Descriptors : Geometrical properties that depend on the 3D conformation of the molecule.

Quantum Chemical Descriptors : Properties like HOMO/LUMO energies or atomic charges derived from DFT calculations.

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build an equation that links a selection of these descriptors to the observed biological activity. ijpsi.orgeurjchem.com A robust QSAR model must be validated to ensure its predictive power, often using techniques like leave-one-out cross-validation and external validation with a test set of compounds. eurjchem.com QSAR studies on related N-benzyl indole derivatives have shown that descriptors related to charge distribution, lipophilicity, and molecular topology often play a crucial role in determining their biological activity. rsc.org

Table 2: Representative Molecular Descriptors Used in QSAR Models for Indole Derivatives This table illustrates the types of descriptors and their typical influence on biological activity as seen in published QSAR studies on related compounds.

Descriptor ClassExample DescriptorTypical Correlation with Activity
ElectronicDipole MomentCan be positive or negative depending on the target
TopologicalWiener IndexOften correlates with molecular size and shape
Quantum ChemicalLUMO EnergyNegative correlation (lower LUMO energy can enhance activity)
PhysicochemicalLogP (Lipophilicity)Often has an optimal range (parabolic correlation)

Identification of Critical Molecular Descriptors Influencing Efficacy and Selectivity

In the computational evaluation of this compound and its analogs, the identification of critical molecular descriptors is paramount for understanding their structure-activity relationships (SAR). These descriptors, which are numerical representations of molecular properties, are instrumental in predicting the biological activity, efficacy, and selectivity of a compound. While specific quantitative structure-activity relationship (QSAR) studies exclusively on this compound are not extensively documented in publicly available research, valuable insights can be extrapolated from computational studies on structurally related indole derivatives and other benzylacetamide analogs.

Research on various benzylacetamide derivatives has underscored the significance of electronic and topological features in determining their biological activity. kg.ac.rs A QSAR study on a series of acetamido-N-benzylacetamide derivatives revealed that a combination of 2D and 3D descriptors yielded a predictive model, indicating that the spatial arrangement and electronic properties of the molecule are more influential than its basic constitution. kg.ac.rs For instance, the presence and positioning of specific substituents on the benzyl ring can dramatically alter the compound's interaction with its biological target.

In a study on N-benzyl indole-derived hydrazones, specific molecular descriptors were found to negatively correlate with the compound's biological activity. nih.govrsc.org These descriptors included com_accminus_2A (quantifying negatively charged acceptor atoms near the molecular center), fringNlipo6A (related to lipophilic nitrogen atoms), and sp3Cplus_AbSA (related to the surface area of sp3 hybridized carbons with a positive charge). nih.gov This suggests that for this compound, descriptors related to charge distribution, lipophilicity, and the nature of atomic orbitals are likely to be critical for its efficacy.

Based on these findings from related compounds, a set of critical molecular descriptors can be proposed for guiding the optimization of this compound. These descriptors provide a quantitative basis for modifying the molecular structure to enhance desired biological effects.

Table 1: Potential Critical Molecular Descriptors for this compound

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Efficacy and Selectivity
Electronic Dipole Moment, Partial ChargesAffects long-range interactions with the target protein and membrane permeability.
HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Topological Molecular Connectivity IndicesDescribes the branching and shape of the molecule, influencing how it fits into a binding pocket.
Wiener IndexRelates to the overall compactness of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, which impacts solubility, absorption, and distribution.
Polar Surface Area (PSA)Influences membrane penetration and interactions with polar residues in the binding site.
Steric/3D Molecular Volume, Surface AreaDetermines the overall size and shape, critical for steric complementarity with the receptor.
Radius of GyrationProvides information about the distribution of mass within the molecule.
Hydrogen Bonding Number of H-bond Donors/AcceptorsCrucial for specific interactions with amino acid residues in the target protein, enhancing affinity and selectivity. rsc.org

By calculating and correlating these descriptors with experimental activity data for a series of this compound analogs, robust QSAR models can be developed. These models would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the highest potential for efficacy and selectivity.

Virtual Screening Methodologies for Novel Analogues

Virtual screening has emerged as a powerful and cost-effective computational technique for identifying novel and potent analogues of a lead compound, such as this compound, from large chemical libraries. This in silico approach simulates the binding of numerous molecules to a biological target, allowing for the rapid prioritization of candidates for further experimental testing. The methodologies for virtual screening can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is known, SBVS, primarily through molecular docking, is the preferred method. The process for discovering novel analogues of this compound would typically involve the following steps:

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling. The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Library Preparation: A large library of chemical compounds is prepared for docking. This can be a commercial library, an in-house collection, or a virtual library of derivatives designed around the this compound scaffold. The compounds in the library are typically converted to 3D structures and assigned appropriate protonation states.

Molecular Docking: Each compound in the library is computationally "docked" into the defined binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand (the "pose") within the binding site and estimate the binding affinity using a scoring function.

Hit Selection and Filtering: The docked compounds are ranked based on their docking scores. A threshold is typically applied to select a smaller subset of "hits." These hits can be further filtered based on other properties such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of their binding modes to ensure key interactions are present.

An example of a successful virtual screening campaign can be seen in the discovery of indole acylguanidines as potent inhibitors of β-secretase (BACE1). researchgate.net This study began with the virtual screening of a fragment library, followed by hit-to-lead optimization, demonstrating the power of this approach in identifying novel chemotypes. researchgate.net

Ligand-Based Virtual Screening (LBVS)

In the absence of a reliable 3D structure of the target, LBVS methods can be employed. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model is generated based on the key chemical features of this compound that are essential for its biological activity. These features include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. This model is then used as a 3D query to search chemical libraries for compounds that match the pharmacophore.

Similarity Searching: This method involves comparing the chemical structure or properties of this compound with those of compounds in a database. This can be done using 2D fingerprints, which encode structural features, or 3D shape-based methods.

Table 2: A Hypothetical Virtual Screening Workflow for Novel this compound Analogues

StepMethodologyDescriptionTools/Software Examples
1. Target & Library Preparation Protein Preparation & Ligand Database GenerationObtain and prepare the 3D structure of the biological target. Compile a large, diverse library of chemical compounds.Schrödinger Maestro, MOE, ZINC database, Enamine REAL database
2. Initial Screening High-Throughput Virtual Screening (HTVS)Rapidly dock millions of compounds using fast and less computationally intensive docking algorithms.Glide HTVS, AutoDock Vina, OpenEye FRED
3. Hit Refinement Standard Precision (SP) and Extra Precision (XP) DockingRe-dock the top-scoring hits from HTVS using more accurate and computationally demanding scoring functions.Glide SP/XP, GOLD
4. Post-Docking Analysis Binding Energy Calculation & Visual InspectionCalculate binding free energies using methods like MM/GBSA. Visually inspect the binding poses to ensure key interactions are formed.Prime MM-GBSA, PyMOL, Chimera
5. Filtering ADMET Prediction & Physicochemical PropertiesFilter hits based on predicted pharmacokinetic and toxicological properties, as well as drug-likeness criteria.QikProp, SwissADME, FAF-Drugs4
6. Hit Prioritization Consensus Scoring & ClusteringCombine scores from different docking programs or scoring functions. Cluster the final hits based on structural similarity to ensure chemical diversity.-
7. Experimental Validation In Vitro AssaysPurchase or synthesize the top-ranked virtual hits for biological testing to confirm their activity.-

Through these virtual screening methodologies, researchers can efficiently explore vast chemical spaces to identify novel analogues of this compound with improved efficacy, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery and development process.

Lead Compound Optimization and Derivative Design for 1 Benzyl 1h Indole 3 Acetamide

Rational Design Principles for Enhanced Biological Potency and Selectivity

The rational design of derivatives of 1-Benzyl-1H-indole-3-acetamide is fundamentally guided by structure-activity relationship (SAR) studies. This process involves systematically modifying the chemical structure to identify key pharmacophoric features that govern its interaction with biological targets. nih.gov For indole-based compounds, several positions are amenable to modification to enhance potency and selectivity.

Key modifications often focus on:

The N-1 Benzyl (B1604629) Group: The substitution pattern on the benzyl ring can significantly influence biological activity. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) can modulate the compound's electronic and steric properties, thereby affecting its binding affinity to target proteins. For instance, in a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs, substitutions on the N-benzyl ring led to compounds with nanomolar growth inhibitory activity against various cancer cell lines. nih.gov

The Indole (B1671886) Ring: The indole nucleus itself can be substituted at various positions (e.g., 2, 4, 5, 6, or 7) to explore new interactions with the target's binding site. Halogenation or the introduction of methoxy (B1213986) groups are common strategies to alter lipophilicity and electronic character.

Computational methods, such as molecular docking, play a vital role in the rational design process. By simulating the binding of designed analogs to the active site of a target protein, researchers can predict the potential efficacy of a compound before its synthesis, thus prioritizing the most promising candidates. nih.govresearchgate.net For example, in silico docking simulations of indole-3-acetamide (B105759) derivatives against the α-amylase enzyme have been used to understand binding modes and guide the synthesis of more potent inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Derivative Development

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. arabjchem.org These approaches are particularly valuable when the initial lead compound, such as this compound, presents challenges like poor pharmacokinetic properties or synthetic difficulties.

Scaffold hopping involves replacing the central indole-3-acetamide core with a different, yet functionally equivalent, scaffold. The goal is to identify new molecular frameworks that can orient the key interacting groups in a similar spatial arrangement to the original lead, thus maintaining affinity for the biological target. This can lead to the discovery of compounds with completely different chemical structures but similar biological effects, potentially offering improved patentability and drug-like properties.

Bioisosteric replacement is a more conservative approach where a specific functional group or substituent is exchanged for another with similar physicochemical properties. This can lead to enhancements in potency, selectivity, and metabolic stability. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the indole ring with other heterocyclic systems like benzimidazole, azaindole, or pyrazolopyrimidine.

Substituting the amide linkage with other groups such as a sulfonamide, reverse amide, or a stable isostere to improve metabolic stability.

Exchanging the benzyl group for other aryl or heteroaryl moieties to explore different binding interactions.

A study on the development of a potent and selective PI3Kδ inhibitor utilized bioisosteric replacement of an indole scaffold, leading to a compound with high potency and favorable pharmacokinetic profiles. mdpi.comnih.gov

Strategies for Developing Synthetic Analogues with Improved Pharmacological Profiles

The development of synthetic analogues of this compound with enhanced pharmacological profiles is a multi-faceted endeavor that goes beyond just improving potency. Key strategies include:

Improving Solubility: Poor aqueous solubility can hinder a drug's absorption and bioavailability. Modifications such as introducing polar functional groups (e.g., hydroxyl, amino) or ionizable moieties can enhance solubility.

Enhancing Metabolic Stability: The metabolic lability of a compound can lead to rapid clearance from the body, reducing its therapeutic efficacy. Strategies to improve metabolic stability include blocking metabolically susceptible sites through the introduction of halogens or other stable groups, or by employing bioisosteric replacements of metabolically weak linkages.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to create analogues that fit more precisely into the binding site, leading to increased potency and selectivity. nih.gov

The synthesis of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been explored as a strategy to develop potential inhibitors of cholinesterases, demonstrating how modifications to the core structure can be used to target different biological pathways. researchgate.net

Addressing In Vitro Limitations and Enhancing Biological Performance

Promising in vitro activity does not always translate to in vivo efficacy. Several factors can limit the biological performance of a lead compound like this compound, which must be addressed during the optimization process.

Cellular Permeability: For intracellular targets, the compound must be able to cross the cell membrane. If a derivative shows poor permeability, its structure can be modified to enhance its lipophilicity or to utilize active transport mechanisms.

Off-Target Effects: A lack of selectivity can lead to undesirable side effects. Rational design and SAR studies are crucial to minimize interactions with off-target proteins. This can be achieved by designing derivatives that specifically interact with unique features of the intended target's binding site.

Formulation Challenges: The physicochemical properties of a compound can affect its formulation into a stable and effective dosage form. Early consideration of these properties during the lead optimization phase can prevent downstream development issues.

Table of Growth Inhibitory Activity of Selected 1-Benzyl-Indole Derivatives

CompoundSubstitution on N-benzyl ringTarget Cancer Cell LineGI₅₀ (nM)
3c 4-methylMDA-MB-468 (Breast)30
3d 4-methoxyOVCAR-5 (Ovarian)20
3d 4-methoxyMDA-MB-468 (Breast)40
3f 4-chloroA498 (Renal)40
3g 4-fluoroMDA-MB-468 (Breast)30
Data sourced from a study on N-benzyl indole-barbituric acid hybrid molecules. nih.gov

This table illustrates how substitutions on the N-benzyl ring of an indole scaffold can significantly impact the anti-proliferative potency against various cancer cell lines.

Future Directions and Emerging Research Avenues for 1 Benzyl 1h Indole 3 Acetamide

Integration of Multi-Omics Data in Mechanism of Action Elucidation

A comprehensive understanding of the molecular mechanism of 1-Benzyl-1H-indole-3-acetamide is critical for its clinical development. The integration of various "omics" technologies offers a powerful, unbiased approach to unravel the complex biological responses induced by this compound. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a holistic view of the drug's impact on cellular networks and pathways. nih.govnih.gov

Future research should focus on employing these multi-omics strategies. For instance, treating cancer cell lines with this compound and subsequently performing transcriptomic (RNA-seq) and proteomic analyses can identify differentially expressed genes and proteins. mdpi.comnih.gov This can reveal the primary signaling pathways modulated by the compound, such as the Wnt/β-catenin or PI3K/Akt pathways, which have been implicated in the activity of other indole (B1671886) derivatives. frontiersin.orgnih.gov

Metabolomic studies can further complement this by identifying changes in cellular metabolites, offering insights into the compound's effects on cellular energy and biosynthesis pathways, such as tryptophan metabolism. nih.govfrontiersin.org The integrated analysis of these datasets can uncover novel drug targets and biomarkers for patient stratification. nih.gov This systems-level perspective moves beyond a single-target hypothesis and embraces the polypharmacological nature of many small molecules, providing a more robust understanding of their therapeutic effects and potential off-target interactions. researchgate.net

Omics Technology Information Gained Potential Application for this compound
Transcriptomics Measures mRNA levels to show which genes are active.Identify gene expression signatures and pathways (e.g., cell cycle, apoptosis) altered by the compound. mdpi.com
Proteomics Measures protein levels and post-translational modifications.Reveal direct protein targets and downstream signaling cascades affected by the compound. nih.gov
Metabolomics Measures metabolite levels.Uncover shifts in metabolic pathways, such as energy metabolism or amino acid synthesis, post-treatment. frontiersin.org
Integrative Analysis Combines all omics data for a systems-level view.Build comprehensive models of the compound's mechanism of action and identify predictive biomarkers. nih.govresearchgate.net

Development of Advanced Chemical Biology Probes Based on the this compound Scaffold

To definitively identify the direct molecular targets of this compound, the development of advanced chemical biology probes is an essential research direction. These probes are derivatives of the parent compound, modified with specific functionalities that allow for target identification and visualization. nih.gov

A key strategy is the design of photoaffinity probes. nih.gov This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the this compound structure. nih.govmdpi.com Upon irradiation with UV light, this group forms a covalent bond with the target protein, enabling its isolation and identification via mass spectrometry. nih.gov Furthermore, incorporating a "clickable" handle, like an alkyne or azide (B81097) group, allows for the attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment of the target protein-probe complex. nih.govnih.gov The indole core itself has been successfully used as a basis for such probes, indicating the feasibility of this approach for the this compound scaffold. nih.gov

These chemical tools are invaluable for validating target engagement within cells and tissues, confirming the compound's mechanism of action, and discovering potential new targets, thereby expanding its therapeutic utility. nih.govacs.org

Probe Type Functional Groups Application Reference
Photoaffinity Probe Photoreactive group (e.g., Diazirine, Benzophenone)Covalently labels the target protein upon UV irradiation for identification. nih.govmdpi.com
Clickable Probe Bioorthogonal handle (e.g., Alkyne, Azide)Allows for the attachment of reporter tags for visualization and purification. nih.govnih.gov
Fluorescent Probe FluorophoreEnables visualization of the compound's localization within cells via microscopy. acs.org

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govnih.gov For this compound, these computational approaches can be leveraged to explore its vast chemical space and design next-generation analogs with improved potency and selectivity. researchgate.net

Furthermore, AI can be applied to predict drug-target interactions, perform large-scale virtual screening of compound libraries against known and predicted protein structures, and optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.comfrontiersin.org By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently navigate the path from a lead compound like this compound to a clinical candidate. nih.govresearchgate.net

Exploration of Novel Therapeutic Areas and Neglected Disease Applications

While initial research may focus on a specific disease, the unique properties of this compound may lend themselves to applications in other therapeutic areas, particularly for neglected diseases where there is a significant unmet medical need. nih.gov Drug repurposing strategies, which find new uses for existing compounds, are a pragmatic and cost-effective approach to drug discovery for these conditions. nih.govresearchgate.net

The broad biological activity of the indole scaffold suggests that this compound and its derivatives could be active against a range of pathogens. nih.govresearchgate.netnih.gov Future research should include screening this compound against a panel of targets relevant to neglected tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. nih.gov For example, inhibitors of N-myristoyltransferase (NMT) have shown promise as anti-malarial agents, and given the structural diversity of indole-based compounds, it is plausible that analogs of this compound could be optimized for such targets. nih.gov

Additionally, the anti-proliferative and signaling-modulatory effects of this compound in cancer cells could be relevant to other hyperproliferative or inflammatory disorders. nih.govnih.gov A systematic exploration of its activity in different disease models could uncover novel therapeutic opportunities that are currently unanticipated. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.